Eltanexor, (Z)-

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Eltanexor (Z)-isomer is the stereochemically defined, less active isomer of eltanexor (KPT-8602), essential as a negative control in XPO1/CRM1 inhibition assays. With IC50 values from >100 nM to >30 μM across Z138, MM15, and 3T3 cell lines, this (Z)-isomer enables rigorous stereospecific validation of on-target effects. Procurement from a single source ensures consistent purity and stereochemical identity for analytical method validation and functional studies.

Molecular Formula C17H10F6N6O
Molecular Weight 428.29 g/mol
CAS No. 1642300-78-4
Cat. No. B1139324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltanexor, (Z)-
CAS1642300-78-4
Molecular FormulaC17H10F6N6O
Molecular Weight428.29 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
InChIInChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6-
InChIKeyJFBAVWVBLRIWHM-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eltanexor (Z)- (CAS 1642300-78-4): A Second-Generation XPO1 Inhibitor for Targeted Cancer Research


Eltanexor (KPT-8602), with CAS number 1642300-78-4 referring specifically to its (Z)-isomer form, is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE) that targets exportin-1 (XPO1/CRM1) [1]. It functions by covalently binding to cysteine 528 in the cargo-binding groove of XPO1, thereby inhibiting nuclear export and leading to the nuclear accumulation of tumor suppressor proteins [2]. Eltanexor was developed as a next-generation agent to address the tolerability limitations of first-in-class selinexor (KPT-330), exhibiting substantially reduced central nervous system penetration while maintaining similar target potency [3].

Why Eltanexor (Z)- Cannot Be Substituted with Other XPO1 Inhibitors Without Compromising Experimental Outcomes


XPO1 inhibitors within the SINE class exhibit profound differences in pharmacokinetic properties, tolerability profiles, and stereochemical activity that preclude simple substitution. Eltanexor (Z)- demonstrates an approximately 30-fold lower brain-to-plasma ratio compared to selinexor across multiple preclinical species, a property directly linked to its improved tolerability and ability to be administered daily rather than twice-weekly [1]. Furthermore, the (Z)-isomer of eltanexor (CAS 1642300-78-4) is significantly less active than the active (E)-isomer, underscoring that stereochemistry is a critical determinant of inhibitory potency and cannot be overlooked in procurement decisions . The quantitative evidence below demonstrates that eltanexor offers a distinct therapeutic window and stereochemical identity that differentiates it from both its first-generation predecessor and its own inactive isomer.

Quantitative Differentiation of Eltanexor (Z)-: Head-to-Head Evidence Against Selinexor and Structural Analogs


30-Fold Lower Brain Penetration vs. Selinexor: Direct Comparative Pharmacokinetics

Eltanexor exhibits markedly reduced brain penetration compared to the first-generation XPO1 inhibitor selinexor (KPT-330). In a multi-species pharmacokinetic study, the brain-to-plasma ratio of eltanexor was 0.19 in mouse, 0.22 in rat, and <0.02 in monkey at 2 hours post-dose, whereas selinexor displayed ratios of 0.71, 0.72, and a substantially higher value respectively [1]. This represents an approximately 30-fold reduction in brain exposure for eltanexor relative to selinexor .

Pharmacokinetics Blood-Brain Barrier CNS Penetration Tolerability

Daily Dosing Enabled by Superior Tolerability: A Direct Consequence of Reduced CNS Exposure

Due to its improved tolerability profile, eltanexor can be administered daily, in contrast to selinexor which is limited to twice or three times weekly dosing due to systemic toxicities including anorexia and weight loss [1]. Preclinical toxicology studies in rats and monkeys demonstrated that eltanexor has a substantially better tolerability profile with reduced fatigue, thrombocytopenia, and anorexia compared to selinexor [2].

Dosing Regimen Tolerability Preclinical Toxicology Selinexor Comparison

Superior Anti-Leukemic Efficacy in AML PDX Models: Head-to-Head Comparison with Selinexor

In AML patient-derived xenograft (PDX) models, eltanexor demonstrated greater anti-leukemic efficacy compared to selinexor. Mice engrafted with leukemic blasts from three poor-prognosis AML patients were treated with vehicle, selinexor (20 mg/kg three times per week), or eltanexor (15 mg/kg daily for 4 weeks) [1]. Eltanexor showed nearly complete elimination of human AML cells in the AML-CN model and was highly active against blast cells from all three patient samples [2].

AML PDX Models In Vivo Efficacy Leukemia-Initiating Cells

Sparing of Normal Hematopoietic Stem and Progenitor Cells (HSPCs): A Therapeutic Window Not Observed with Selinexor

In normal human CD34+ hematopoietic stem and progenitor cell (HSPC) grafts engrafted into NSG mice, eltanexor treatment did not significantly reduce HSPC frequency, whereas selinexor treatment resulted in a substantial reduction in HSC frequency [1]. Quantitative analysis showed a fold reduction in HSC frequencies for selinexor-treated grafts compared to vehicle-treated grafts, while eltanexor-treated grafts maintained normal HSC frequencies [2].

Hematopoietic Stem Cells Therapeutic Window Normal Tissue Sparing Selinexor Comparison

Stereochemical Identity: (Z)-Isomer (CAS 1642300-78-4) is Significantly Less Active Than the Active (E)-Isomer

The (Z)-isomer of eltanexor (CAS 1642300-78-4) exhibits substantially reduced inhibitory activity compared to the active (E)-isomer (CAS 1642300-52-4). In cell viability assays across Z138, MM15, and 3T3 cell lines, the Z-isomer displayed IC50 values ranging from 100 nM to >30 μM, demonstrating >100-fold lower potency than the active E-isomer which exhibits IC50 values of 20-211 nM in AML cell lines . This stereochemical distinction is critical for procurement, as the Z-isomer is commonly used as a negative control or for analytical reference standards .

Stereochemistry Isomer Activity Structure-Activity Relationship Quality Control

Optimal Research and Translational Applications for Eltanexor (Z)- Based on Validated Quantitative Evidence


Preclinical AML and High-Risk MDS Research Requiring Sustained XPO1 Inhibition with Reduced Myelosuppression

Eltanexor is optimally suited for in vivo AML and MDS models where sustained XPO1 inhibition is required without the dose-limiting toxicities associated with selinexor. The compound's ability to be dosed daily (15 mg/kg, 5 days per week) enables continuous target engagement, leading to superior elimination of leukemic blasts and leukemia-initiating cells in PDX models [1]. Critically, eltanexor spares normal hematopoietic stem and progenitor cells, providing a therapeutic window that is particularly valuable for studies investigating combination therapies or long-term treatment regimens where myelosuppression would confound results [2].

Pharmacokinetic and Blood-Brain Barrier Studies Requiring a Low CNS-Penetrant XPO1 Inhibitor

For researchers studying the role of XPO1 in peripheral malignancies without the confounding effects of CNS penetration, eltanexor serves as an ideal tool compound. Its approximately 30-fold lower brain exposure compared to selinexor (brain-to-plasma ratios: mouse 0.19 vs. 0.71; rat 0.22 vs. 0.72; monkey <0.02) [1] allows for interrogation of XPO1 function in hematologic and solid tumor models while minimizing central nervous system-mediated adverse effects. This property is particularly valuable for long-term dosing studies where cumulative CNS toxicity would otherwise limit experimental duration.

Analytical Method Development and Negative Control Studies Using the (Z)-Isomer

The (Z)-isomer of eltanexor (CAS 1642300-78-4) is a critical reagent for analytical method validation and as a negative control in functional assays. Given its significantly reduced potency (IC50 >100 nM to >30 μM) compared to the active (E)-isomer, the Z-isomer can be used to confirm that observed biological effects are stereospecific and mediated by on-target XPO1 inhibition rather than off-target activity [1]. Procurement of both isomers from a single vendor ensures consistent purity and stereochemical identity for rigorous experimental design [2].

Combination Therapy Studies with Hypomethylating Agents or Venetoclax in MDS/AML

Eltanexor's favorable tolerability profile and daily dosing schedule make it an attractive partner for combination regimens. Ongoing clinical trials are evaluating eltanexor in combination with decitabine-cedazuridine (Inqovi) in high-risk MDS and with venetoclax in relapsed/refractory MDS and AML [1]. Preclinically, eltanexor has demonstrated synergistic activity with PARP inhibitors in castration-resistant prostate cancer models [2]. Researchers developing novel combination strategies should prioritize eltanexor over selinexor due to its wider therapeutic window and reduced overlapping toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltanexor, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.